molecular formula C18H26N2O2 B2491008 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide CAS No. 1396806-10-2

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide

Cat. No.: B2491008
CAS No.: 1396806-10-2
M. Wt: 302.418
InChI Key: BRYMWKXZMXVBRT-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinone, and adamantane moieties

Preparation Methods

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide typically involves multi-step chemical reactions. The synthetic route often includes nucleophilic substitution, ester hydrolysis, and cyclocondensation reactions. For instance, the microwave-assisted synthesis of adamantyl moiety-containing carboxamide compounds has been highlighted as an efficient method. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its incorporation into polymers can enhance properties like thermal stability and solubility.

    Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide can be compared with other similar compounds, such as:

    Adamantane derivatives: These compounds share the adamantane moiety and exhibit similar stability and reactivity.

    Pyrrolidinone derivatives: These compounds feature the pyrrolidinone ring and are often used in medicinal chemistry.

    Cyclopropyl-containing compounds: These compounds include the cyclopropyl group, known for its unique reactivity and stability.

The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and physical properties.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-16-6-14(10-20(16)15-1-2-15)19-17(22)18-7-11-3-12(8-18)5-13(4-11)9-18/h11-15H,1-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYMWKXZMXVBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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